molecular formula C28H28N2O3 B2457569 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1903563-71-2

3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2457569
CAS No.: 1903563-71-2
M. Wt: 440.543
InChI Key: BOGVGSYBVVBTFS-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxynaphthalene moiety, a quinolinyl group, and a piperidinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene to produce 2-methoxynaphthalene.

    Quinolinyl Group Introduction: The quinolinyl group is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate leaving group.

    Piperidinyl Group Attachment: The piperidinyl group is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling Reaction: The final step involves coupling the methoxynaphthalene intermediate with the quinolinyl-piperidinyl intermediate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone group.

    3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-amine: A similar compound with an amine group instead of a ketone group.

Uniqueness

The uniqueness of 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-32-25-13-11-20-6-2-3-9-23(20)24(25)12-14-27(31)30-18-15-22(16-19-30)33-26-10-4-7-21-8-5-17-29-28(21)26/h2-11,13,17,22H,12,14-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGVGSYBVVBTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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